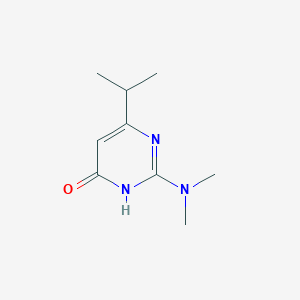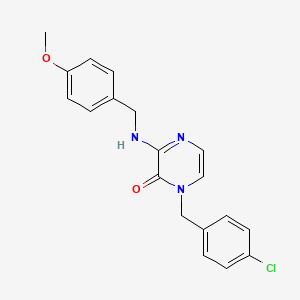
1-(4-chlorobenzyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one is a pyrazinone derivative that has been synthesized for its potential use in scientific research. This compound has shown promise in its ability to interact with various biological systems, making it a valuable tool for studying biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Molecular and Electronic Analysis
Research on heterocyclic compounds similar to "1-(4-chlorobenzyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one" has focused on their molecular, electronic, and spectroscopic analysis. These studies include the examination of geometric parameters, electronic properties, nonlinear optical properties, molecular electrostatic potentials, and spectroscopic properties through experimental and theoretical (DFT) methods. Such analyses help understand the chemical and physical behaviors of these compounds, which is crucial for various applications, including material science and pharmaceutical research (Beytur & Avinca, 2021).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and tested for their antimicrobial activities. For example, studies on pyran derivatives have shown promising antimicrobial properties, which could be relevant for developing new antimicrobial agents. These studies involve the synthesis of the compounds, structural assertion through spectral data and X-ray diffraction, and the evaluation of their antimicrobial effectiveness (Okasha et al., 2022).
Cytotoxicity and Anticancer Potential
Some derivatives have been synthesized and assessed for their cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) of these compounds provides insights into their potential as anticancer agents, contributing to the development of novel therapeutic options (Hassan et al., 2014).
Tuberculostatic Activity
Research on pyrazine derivatives, including their synthesis and evaluation for tuberculostatic activity, has been conducted. These studies explore the potential of such compounds in treating tuberculosis by examining their in vitro activity against the tuberculosis bacterium (Wisterowicz et al., 1989).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-25-17-8-4-14(5-9-17)12-22-18-19(24)23(11-10-21-18)13-15-2-6-16(20)7-3-15/h2-11H,12-13H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQCISXHWOWSTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Thiophen-2-ylsulfonylamino)methyl]benzoic acid](/img/structure/B2357946.png)
![N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2357948.png)
![2-Chloro-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]propanamide](/img/structure/B2357950.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2357952.png)
![2-Azaspiro[3.4]octan-1-one](/img/structure/B2357953.png)
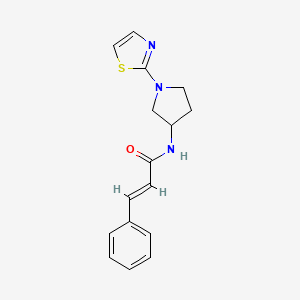
![N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2357957.png)
![2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole](/img/structure/B2357961.png)
![1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one](/img/structure/B2357962.png)
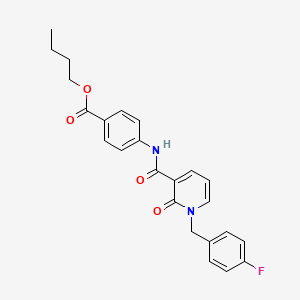
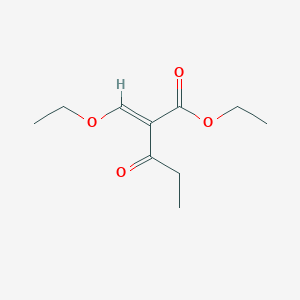

![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2357967.png)
